molecular formula C4H2Cl2O3S B3383610 5-Chlorofuran-2-sulfonyl chloride CAS No. 443990-97-4

5-Chlorofuran-2-sulfonyl chloride

Cat. No.: B3383610
CAS No.: 443990-97-4
M. Wt: 201.03 g/mol
InChI Key: SEHRKLAFSBAINR-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-sulfonyl chloride is an organic compound with the molecular formula C(_4)H(_2)Cl(_2)O(_3)S. It belongs to the class of sulfonyl chlorides and is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorofuran-2-sulfonyl chloride typically involves the chlorination of furan-2-sulfonic acid or its derivatives. One common method is the reaction of furan-2-sulfonic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:

C4H3O3S+SOCl2C4H2Cl2O3S+SO2+HCl\text{C}_4\text{H}_3\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_2\text{Cl}_2\text{O}_3\text{S} + \text{SO}_2 + \text{HCl} C4​H3​O3​S+SOCl2​→C4​H2​Cl2​O3​S+SO2​+HCl

This reaction requires careful control of temperature and reaction time to ensure complete conversion and to minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method provides better control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway .

Chemical Reactions Analysis

Types of Reactions

5-Chlorofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonic acid derivatives.

    Reduction Reactions: It can be reduced to form furan-2-sulfonic acid or its derivatives

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Reagents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Pharmaceutical Applications

5-Chlorofuran-2-sulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to form sulfonamides and other derivatives that are crucial for drug development.

Case Studies

  • Synthesis of Sulfonamide Derivatives
    • Researchers have utilized this compound to synthesize sulfonamide derivatives, which exhibit antibacterial properties. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride, leading to the formation of sulfonamides with potential therapeutic effects .
  • Development of γ-Secretase Inhibitors
    • This compound has been explored in the preparation of Notch-1-sparing γ-secretase inhibitors, which are being investigated for their potential in treating Alzheimer's disease. Such inhibitors are crucial for modulating neurodegenerative pathways without affecting Notch signaling, thereby reducing side effects .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound plays a role in the agrochemical sector, particularly in the synthesis of herbicides and pesticides.

Case Studies

  • Herbicide Development
    • The compound has been employed in the synthesis of specific herbicides that target weed species while minimizing harm to crops. The incorporation of sulfonyl groups enhances the herbicide's efficacy and selectivity .

Industrial Applications

The compound is also significant in industrial chemistry, particularly in the production of dyes and detergents.

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds
PharmaceuticalsSynthesis of sulfonamidesAntibacterial agents
γ-Secretase inhibitorsAlzheimer's treatments
AgrochemicalsHerbicide synthesisSelective herbicides
Industrial ChemistryProduction of dyes and detergentsVarious dye intermediates

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific sulfonyl derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.

    Thiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a furan ring.

    Benzene-1-sulfonyl chloride: Contains a benzene ring instead of a furan ring.

Uniqueness

5-Chlorofuran-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the furan ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. For example, the chlorine atom can participate in additional substitution reactions, providing a versatile platform for further chemical modifications .

Biological Activity

5-Chlorofuran-2-sulfonyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological applications, and mechanisms of action based on diverse research findings.

Antibacterial Properties

Research has demonstrated that derivatives of this compound possess significant antibacterial activity. For instance, a study reported the synthesis of sulfonamide derivatives using this compound, which were tested against various gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against E. coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

CompoundZone of Inhibition (mm)MIC (μg/mL)
5a31 ± 0.127.81
9a30 ± 0.127.81
Ciprofloxacin32 ± 0.12-

Antioxidant Activity

In addition to its antibacterial properties, compounds derived from this compound have been evaluated for their antioxidant capabilities. A study highlighted that these compounds demonstrated significant radical scavenging activity in assays such as DPPH and hydrogen peroxide scavenging tests. The IC50 values ranged from moderate to potent levels, indicating their potential as antioxidant agents .

CompoundDPPH Scavenging Activity (IC50 μg/mL)
Compound A7.55 ± 1.70
Compound B80.0 ± 0.70

The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets:

  • Inhibition of Lipoxygenase (LOX) : Some derivatives have been shown to inhibit lipoxygenase enzymes, which are involved in inflammatory processes and are linked to various diseases such as asthma and cancer .
  • Antimicrobial Mechanism : The sulfonamide moiety in these compounds is known to interfere with bacterial folic acid synthesis, leading to bactericidal effects.

Case Studies

  • Antibacterial Activity Against E. coli : A case study involving the evaluation of several sulfonamide derivatives showed that compounds derived from this compound displayed significant antibacterial activity against E. coli, with MIC values indicating effective inhibition comparable to established antibiotics .
  • Antioxidant Efficacy : Another study focused on the antioxidant potential of these compounds revealed that they effectively reduced oxidative stress markers in vitro, suggesting their potential application in treating oxidative stress-related conditions .

Properties

IUPAC Name

5-chlorofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRKLAFSBAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus pentachloride (40.53 g, 0.1947 mol) was added portionwise (caution, foaming) over 5 min at 25° C. to chlorosulfonic acid (56.8 g, 32.4 mL, 0.487 mol) and the resulting solution was stirred at 25° C. for 10 min. Then, 2-chlorofuran (20.0 g, 0.1947 mol) was added in one portion and the resulting dark suspension was heated to 55° C. for 1.0 h during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (250 mL). The organic was filtered through a pad of celite, washed with brine (70 mL) and dried over MgSO4. The solvent was removed in vacuo to provide 5-chlorofuran-2-sulfonyl chloride as a black oil (14.1 g, 36.02%). 1H-NMR (DMSO-d6, 400 MHz) δ7.05 (d, 1H); 6.35 (d, 1H).
Quantity
40.53 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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